molecular formula C22H14ClN3O3S B15169957 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide CAS No. 918493-46-6

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide

Cat. No.: B15169957
CAS No.: 918493-46-6
M. Wt: 435.9 g/mol
InChI Key: YVDCCTZVRZJKEV-UHFFFAOYSA-N
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Description

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide is a complex organic compound that features a benzenesulfonyl group, a chloro-substituted indole ring, and a cyanobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the indole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, using benzenesulfonyl chloride and a base such as pyridine.

    Formation of the Cyanobenzamide Moiety: The cyanobenzamide group can be introduced through a nucleophilic substitution reaction, where a cyanobenzoyl chloride reacts with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biology: It is used in studies related to enzyme inhibition, particularly carbonic anhydrase IX, which is overexpressed in certain tumors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide involves its interaction with molecular targets such as enzymes. For instance, it can inhibit carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in tumor cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: Used in the synthesis of sulfonamides and sulfonate esters.

    Chlorobenzamide: Known for its use in various organic synthesis reactions.

    Indole-2-carboxylic Acid: A precursor in the synthesis of various indole derivatives.

Uniqueness

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide is unique due to its combination of a benzenesulfonyl group, a chloro-substituted indole ring, and a cyanobenzamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

CAS No.

918493-46-6

Molecular Formula

C22H14ClN3O3S

Molecular Weight

435.9 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide

InChI

InChI=1S/C22H14ClN3O3S/c23-16-10-11-19-18(12-16)20(30(28,29)17-4-2-1-3-5-17)21(25-19)26-22(27)15-8-6-14(13-24)7-9-15/h1-12,25H,(H,26,27)

InChI Key

YVDCCTZVRZJKEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)C#N

Origin of Product

United States

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